Cyanopindolol

Description

Structure

3D Structure

Properties

IUPAC Name |

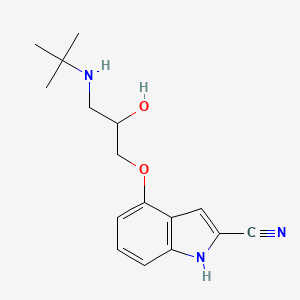

4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14/h4-7,12,18-20H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIUMMLTJVHILT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027570 | |

| Record name | (+-)-Cyanopindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69906-85-0 | |

| Record name | Cyanopindolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69906-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanopindolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069906850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-Cyanopindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of Cyanopindolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanopindolol is a synthetic compound derived from pindolol, recognized for its potent and specific interactions with key receptors in the adrenergic and serotonergic systems.[1][2] It functions primarily as a high-affinity antagonist at β1-adrenergic receptors and 5-HT1A serotonin receptors.[1][2] Due to its high affinity, its radiolabeled derivative, [¹²⁵I]-iodocyanopindolol, has become an invaluable tool in pharmacological research for mapping and quantifying these receptor populations in various tissues, including the brain and heart.[1] This guide provides an in-depth examination of Cyanopindolol's mechanism of action, focusing on its molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its pharmacological profile.

Primary Pharmacological Targets and Mechanism of Action

Cyanopindolol exerts its effects by binding to and modulating the function of two main classes of G protein-coupled receptors (GPCRs): β-adrenergic receptors and serotonin 5-HT1A receptors.

β-Adrenergic Receptor Antagonism

Cyanopindolol is a non-selective β-adrenoceptor antagonist, meaning it binds to both β1 and β2 subtypes. However, it is often highlighted for its β1 antagonism. In its antagonist role, Cyanopindolol binds to the receptor but does not provoke the conformational change necessary for G protein activation. This competitively inhibits the binding of endogenous agonists like adrenaline and noradrenaline.

The binding pocket for Cyanopindolol on the β1-adrenergic receptor involves approximately 15 amino acid residues located within four transmembrane helices and the second extracellular loop. By occupying this site, Cyanopindolol prevents the receptor from activating its downstream Gs protein signaling cascade. This blockade inhibits the production of the second messenger cyclic AMP (cAMP) by adenylyl cyclase, thereby preventing the physiological responses typically associated with β-adrenergic stimulation, such as increased heart rate and contractility.

Some evidence also suggests that Cyanopindolol may act as a weak partial agonist or inverse agonist under certain conditions, meaning it can suppress even the basal, ligand-independent activity of the receptor. Furthermore, it demonstrates antagonist activity at β3-adrenoceptors.

Serotonin 5-HT1A Receptor Antagonism

In addition to its effects on the adrenergic system, Cyanopindolol is a potent antagonist at 5-HT1A receptors. These receptors are primarily coupled to Gi/o proteins. When activated by the endogenous ligand serotonin, 5-HT1A receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Cyanopindolol binds to the 5-HT1A receptor and prevents serotonin from binding and initiating this inhibitory signal. This action makes it a valuable tool for studying the serotonergic system, particularly in the context of presynaptic autoreceptors that regulate serotonin release. Studies have shown that Cyanopindolol can block the presynaptic serotonin autoreceptor in a stereoselective manner, thereby increasing the evoked release of serotonin.

Quantitative Pharmacological Data

The affinity of Cyanopindolol for its target receptors is typically quantified using radioligand binding assays, which determine the dissociation constant (Kd) or the inhibition constant (Ki). Lower values indicate higher binding affinity. The radiolabeled version, (+/-)[¹²⁵Iodo]cyanopindolol (ICYP), binds with exceptionally high affinity to beta-adrenoceptors.

| Receptor Target | Ligand | Affinity Constant | Tissue/Model | Reference |

| β-Adrenoceptors | (+/-)[¹²⁵Iodo]cyanopindolol | K_d_: 27-40 pM | Various Tissues | |

| β-Adrenoceptors | N-bromoacetylamino-cyanopindolol | Apparent K_d_: 44 ± 7 pM | Turkey Erythrocyte Membranes | |

| Presynaptic Serotonin Autoreceptor | (+/-)-cyanopindolol | Apparent pA_2_: 8.29 | Rat Brain Cortex | |

| 5-HT Sites | (+/-)-cyanopindolol | IC_50_ in nanomolar range | Rat Hippocampus | |

| β₁-Adrenoceptor | Cyanopindolol | - | - | |

| 5-HT₁ₐ Receptor | Cyanopindolol | - | - |

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Key Experimental Methodologies

The characterization of Cyanopindolol's binding and functional activity relies heavily on in vitro pharmacological assays. The radioligand binding assay is a cornerstone technique.

Radioligand Binding Assay Protocol (Competitive Inhibition)

This method is used to determine the affinity (Ki) of an unlabeled compound (like Cyanopindolol) by measuring its ability to compete with a radiolabeled ligand (e.g., [¹²⁵I]-iodocyanopindolol) for binding to a receptor.

1. Membrane Preparation:

-

Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer.

-

The homogenate undergoes differential centrifugation to isolate a membrane fraction rich in the receptor of interest.

-

The final membrane pellet is resuspended, and protein concentration is determined (e.g., via BCA assay).

2. Binding Incubation:

-

The assay is performed in multi-well plates.

-

Each well contains:

-

A fixed amount of the membrane preparation.

-

A fixed concentration of the radioligand (e.g., [¹²⁵I]-iodocyanopindolol).

-

A variable concentration of the unlabeled test compound (Cyanopindolol).

-

-

A parallel set of reactions is prepared with a high concentration of a known antagonist to determine non-specific binding.

-

The plates are incubated to allow the binding to reach equilibrium.

3. Separation and Detection:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand in the solution.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity trapped on each filter, corresponding to the amount of bound radioligand, is measured using a gamma counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competing compound (Cyanopindolol).

-

A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of Cyanopindolol that inhibits 50% of the specific radioligand binding).

-

The IC₅₀ is then converted to a Ki value using the Cheng-Prusoff equation.

Conclusion

The mechanism of action of Cyanopindolol is characterized by its high-affinity antagonism at both β-adrenergic and 5-HT1A receptors. By competitively inhibiting the binding of endogenous agonists, it effectively blocks their downstream G-protein mediated signaling pathways. Its potent and specific binding properties have established Cyanopindolol, particularly its iodinated form, as a critical pharmacological tool for receptor characterization and quantification. A thorough understanding of its dual-receptor antagonism and the experimental methods used to define it is essential for its application in neuroscience, cardiology, and drug development research.

References

An In-depth Technical Guide to the Discovery and Synthesis of Cyanopindolol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of cyanopindolol, a significant tool in receptor research. The document details the historical context of its development, provides a putative synthetic route, and outlines key experimental protocols for its study. All quantitative data is presented in structured tables, and signaling pathways are visualized using Graphviz diagrams.

Discovery and Historical Context

Cyanopindolol, a derivative of the beta-blocker pindolol, emerged from research in the early 1980s aimed at developing high-affinity radioligands for studying β-adrenergic receptors. Key contributions to its characterization were made by G. Engel and D. Hoyer. Their work on the radiolabeled analog, iodocyanopindolol, was instrumental in mapping the distribution and density of β-adrenoceptors in various tissues.[1][2][3] Cyanopindolol is distinguished by its dual pharmacological profile, acting as both a β₁-adrenoceptor antagonist and a 5-HT₁A receptor antagonist.[4][5] This dual activity has made it a valuable tool for dissecting the roles of these two important receptor systems in physiological and pathological processes.

The development of cyanopindolol was a logical progression from pindolol, with the addition of a cyano group to the indole ring enhancing its binding characteristics. The subsequent iodination to create iodocyanopindolol further increased its utility as a radioligand due to the introduction of a readily detectable isotope without significantly compromising its binding affinity.

Chemical Synthesis of Cyanopindolol

While a specific, detailed, multi-step synthesis of cyanopindolol is not extensively documented in a single source, a plausible and efficient synthetic route can be constructed based on established methods for the synthesis of pindolol and its analogs, starting from 4-hydroxyindole. An eight-step synthesis has been described for a derivative, 7-methylcyanopindolol, providing a strong basis for the proposed pathway.

The proposed synthesis involves the following key transformations:

-

Protection of the indole nitrogen: To prevent side reactions, the nitrogen of 4-hydroxyindole is first protected, for example, with a tosyl group.

-

O-alkylation: The protected 4-hydroxyindole is then reacted with an epoxide, such as epichlorohydrin, under basic conditions to introduce the glycidyl ether side chain at the 4-position.

-

Epoxide ring-opening: The resulting epoxide is opened by reaction with tert-butylamine to introduce the characteristic side chain of pindolol-like compounds.

-

Introduction of the cyano group: The cyano group is introduced at the 2-position of the indole ring. This can be achieved through various methods, such as a Vilsmeier-Haack formylation followed by conversion of the aldehyde to a nitrile.

-

Deprotection: Finally, the protecting group on the indole nitrogen is removed to yield cyanopindolol.

Experimental Workflow for Cyanopindolol Synthesis and Evaluation

Caption: Workflow for the synthesis and pharmacological evaluation of cyanopindolol.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for cyanopindolol and its interactions with its primary targets.

Table 1: Receptor Binding Affinities of Cyanopindolol

| Receptor | Ligand | Preparation | Kd (pM) | Bmax | Reference |

| β₁-Adrenoceptor | [¹²⁵I]Iodocyanopindolol | Guinea pig left ventricle | 27-40 | - | |

| β-Adrenoceptor (total) | [¹²⁵I]Iodocyanopindolol | Guinea pig lung | - | - | |

| 5-HT₁A Receptor | [³H]8-OH-DPAT | Rat brain cortex | pA₂ = 8.30 (for (-)-cyanopindolol) | - | |

| 5-HT₇ Receptor | [³H]5-CT | Guinea pig hippocampus | pKB = 8.4 | - |

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates higher affinity. pA₂ and pKB are measures of antagonist potency.

Table 2: Pharmacological Parameters of Cyanopindolol Enantiomers

| Enantiomer | Activity at Presynaptic Serotonin Autoreceptor | Apparent pA₂ Value | Reference |

| (+/-)-Cyanopindolol | Antagonist | 8.29 | |

| (-)-Cyanopindolol | Antagonist | 8.30 | |

| (+)-Cyanopindolol | Antagonist | 6.83 |

Experimental Protocols

Radioligand Binding Assay for β-Adrenoceptors

This protocol is adapted from studies characterizing [¹²⁵I]iodocyanopindolol binding.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of cyanopindolol for β-adrenoceptors.

Materials:

-

Tissue homogenates (e.g., guinea pig left ventricle or lung membranes)

-

[¹²⁵I]Iodocyanopindolol (Radioligand)

-

Unlabeled cyanopindolol or other competing ligands (e.g., propranolol)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Gamma counter

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In duplicate tubes, add a constant amount of membrane protein (e.g., 50-100 µg).

-

Total Binding: Add increasing concentrations of [¹²⁵I]iodocyanopindolol.

-

Non-specific Binding: In a parallel set of tubes, add the same increasing concentrations of [¹²⁵I]iodocyanopindolol along with a high concentration of an unlabeled competitor (e.g., 1 µM propranolol) to saturate the specific binding sites.

-

Incubation: Incubate the tubes at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in vials with scintillation cocktail and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax values.

Adenylyl Cyclase Functional Assay

This protocol is a general method to assess the functional antagonism of cyanopindolol at β-adrenoceptors.

Objective: To measure the ability of cyanopindolol to inhibit agonist-stimulated adenylyl cyclase activity.

Materials:

-

Cell membranes expressing β-adrenoceptors

-

Agonist (e.g., isoproterenol)

-

Cyanopindolol

-

ATP (substrate for adenylyl cyclase)

-

[α-³²P]ATP (radiolabeled substrate)

-

Assay buffer (containing Mg²⁺, phosphodiesterase inhibitor like IBMX)

-

Stop solution (e.g., containing EDTA and unlabeled ATP)

-

Dowex and alumina columns for cAMP separation

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In assay tubes, add a defined amount of membrane protein.

-

Incubation: Pre-incubate the membranes with varying concentrations of cyanopindolol.

-

Stimulation: Initiate the reaction by adding a fixed concentration of the agonist (e.g., isoproterenol) and the ATP/ [α-³²P]ATP mix.

-

Reaction: Incubate at 37°C for a specific time (e.g., 10-15 minutes).

-

Termination: Stop the reaction by adding the stop solution.

-

cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential chromatography over Dowex and alumina columns.

-

Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.

-

Data Analysis: Plot the adenylyl cyclase activity (as a percentage of maximal agonist stimulation) against the concentration of cyanopindolol to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist response).

Signaling Pathways

Cyanopindolol exerts its effects by antagonizing two distinct G protein-coupled receptor (GPCR) signaling pathways: the β-adrenergic system and the serotonin 5-HT₁A system.

β-Adrenergic Receptor Signaling Pathway

β-Adrenergic receptors, upon stimulation by agonists like norepinephrine or isoproterenol, couple to a stimulatory G protein (Gαs). This activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and a cellular response. Cyanopindolol, as an antagonist, binds to the receptor and prevents this cascade from being initiated.

Caption: β-Adrenergic receptor signaling pathway and the antagonistic action of cyanopindolol.

5-HT₁A Receptor Signaling Pathway

The 5-HT₁A receptor is typically coupled to an inhibitory G protein (Gαi). Upon activation by serotonin, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Cyanopindolol acts as an antagonist at this receptor, preventing serotonin from binding and thereby blocking the inhibition of adenylyl cyclase.

References

- 1. (+/-)[125Iodo] cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of 125I-cyanopindolol to beta-1-adrenoceptors in a high and low affinity state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding characteristics of (+)-, (+/-)- and (-)-[125iodo] cyanopindolol to guinea-pig left ventricle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyanopindolol - Wikipedia [en.wikipedia.org]

- 5. Cyanopindolol [en.wikipedia-on-ipfs.org]

An In-depth Technical Guide to the Chemical Structure and Properties of Cyanopindolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of cyanopindolol, a synthetic derivative of the beta-blocker pindolol. Cyanopindolol is a notable research tool due to its dual high-affinity antagonism at both β-adrenergic and serotonin 5-HT1A receptors. This document details its chemical structure, physicochemical properties, and pharmacological profile, including its binding affinities for various receptors. Furthermore, it outlines detailed experimental protocols for radioligand binding and functional assays and illustrates the key signaling pathways associated with its receptor targets. This guide is intended to serve as a valuable resource for researchers in pharmacology and drug development.

Chemical Structure and Properties

Cyanopindolol, with the IUPAC name (RS)-4-[3-(tert-Butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile, is a racemic mixture.[1] Its chemical structure is characterized by an indole ring system, similar to its parent compound pindolol, but with the addition of a cyano group at the 2-position of the indole ring.

Table 1: Chemical and Physical Properties of Cyanopindolol

| Property | Value | Reference |

| IUPAC Name | (RS)-4-[3-(tert-Butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile | [1] |

| CAS Number | 69906-85-0 | [1][2] |

| Molecular Formula | C16H21N3O2 | [2] |

| Molecular Weight | 287.363 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO |

Pharmacological Properties

Cyanopindolol is a potent antagonist at multiple receptor subtypes, exhibiting high affinity for both β-adrenergic and serotonin receptors. This dual activity makes it a valuable tool for studying the interplay between these two neurotransmitter systems. Its radiolabeled derivative, [125I]iodocyanopindolol, is widely used for mapping the distribution of beta-adrenoceptors.

Table 2: Pharmacological Data - Receptor Binding Affinities of Cyanopindolol

| Receptor Subtype | Binding Affinity (Ki) | Species | Assay Type | Reference |

| 5-HT1A | 2.1 nM | Rat | Radioligand Binding | |

| 5-HT1B | 3 nM | Rat | Radioligand Binding | |

| β-adrenergic (general) | K_d_ = 23 pM ([125I]CYP) | Rat | Radioligand Binding | |

| β-adrenergic (general) | K_d_ = 27-40 pM ([125I]CYP) | Various tissues | Radioligand Binding |

Note: K_d_ (dissociation constant) from radioligand saturation binding assays is presented for β-adrenergic receptors, as direct competitive binding K_i_ values for cyanopindolol at specific β1 and β2 subtypes were not consistently available in the reviewed literature. [125I]CYP refers to [125I]iodocyanopindolol.

Signaling Pathways

Cyanopindolol exerts its effects by blocking the signaling pathways of its target receptors.

β-Adrenergic Receptor Signaling Pathway

β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like epinephrine and norepinephrine, couple to a stimulatory G protein (Gs). This activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. As an antagonist, cyanopindolol binds to the β-adrenergic receptor but does not induce this conformational change, thereby blocking the initiation of this signaling cascade.

Caption: β-Adrenergic Receptor Signaling Pathway Blockade by Cyanopindolol.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is also a GPCR, but it primarily couples to an inhibitory G protein (Gi/o). Activation of the 5-HT1A receptor by serotonin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cAMP. This, in turn, reduces the activity of PKA. Additionally, the βγ-subunits of the activated Gi/o protein can directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability. Cyanopindolol, as an antagonist, prevents serotonin from binding and activating this inhibitory pathway.

Caption: 5-HT1A Receptor Signaling Pathway Blockade by Cyanopindolol.

Experimental Protocols

The following are detailed methodologies for key experiments involving cyanopindolol.

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol is adapted from studies using [125I]iodocyanopindolol to characterize β-adrenergic receptors.

Objective: To determine the density (Bmax) and affinity (Kd) of β-adrenergic receptors in a given tissue or cell membrane preparation.

Materials:

-

Tissue homogenate or cell membrane preparation

-

[125I]iodocyanopindolol (Radioligand)

-

Propranolol (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a series of tubes, add a constant amount of membrane protein (e.g., 50-100 µg).

-

Saturation Binding: To a set of tubes, add increasing concentrations of [125I]iodocyanopindolol (e.g., 1-500 pM).

-

Non-specific Binding: To a parallel set of tubes, add the same increasing concentrations of [125I]iodocyanopindolol along with a high concentration of a non-labeled antagonist, such as propranolol (e.g., 10 µM), to saturate the receptors and measure binding to non-receptor sites.

-

Incubation: Incubate all tubes at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding at each radioligand concentration. Plot the specific binding versus the radioligand concentration and use non-linear regression analysis (e.g., Scatchard plot) to determine the Bmax and Kd values.

Caption: Experimental Workflow for Radioligand Binding Assay.

Functional Assay: cAMP Accumulation Assay

This protocol outlines a method to assess the functional antagonism of cyanopindolol at β-adrenergic receptors by measuring changes in intracellular cAMP levels.

Objective: To determine the ability of cyanopindolol to inhibit agonist-induced cAMP production.

Materials:

-

Cells expressing the β-adrenergic receptor of interest

-

Cyanopindolol

-

A β-adrenergic agonist (e.g., isoproterenol)

-

Cell culture medium

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Lysis buffer

-

cAMP assay kit (e.g., ELISA, HTRF)

-

Plate reader

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and grow to confluency.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of cyanopindolol for a specific time (e.g., 15-30 minutes). Include a vehicle control.

-

Stimulation: Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol at its EC50 concentration) to the wells, in the continued presence of cyanopindolol. Also include a control with agonist alone and a basal control with neither agonist nor antagonist.

-

Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for cAMP production.

-

Lysis: Stop the reaction and lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using a competitive immunoassay format (e.g., ELISA or HTRF), following the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the concentration of cyanopindolol. Determine the IC50 value of cyanopindolol, which is the concentration that inhibits 50% of the agonist-induced cAMP response.

Caption: Experimental Workflow for cAMP Functional Assay.

Conclusion

Cyanopindolol is a versatile pharmacological tool with a well-characterized chemical structure and a dual antagonistic activity at β-adrenergic and 5-HT1A receptors. Its high affinity for these receptors makes it, and its radiolabeled derivatives, invaluable for in vitro and in vivo studies aimed at understanding the physiological and pathological roles of these receptor systems. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers utilizing cyanopindolol in their experimental designs.

References

Cyanopindolol: A Technical Guide to its Dual Antagonism of β-Adrenergic and 5-HT1A Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanopindolol, a derivative of the non-selective β-adrenergic receptor antagonist pindolol, has emerged as a significant pharmacological tool due to its dual action as a potent antagonist at both β-adrenergic receptors and serotonin 5-HT1A receptors. This unique pharmacological profile makes it an invaluable ligand for in vitro and in vivo studies aimed at dissecting the physiological and pathological roles of these two critical receptor systems. This technical guide provides an in-depth overview of cyanopindolol's binding characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Data Presentation: Binding Affinities of Cyanopindolol

The following tables summarize the quantitative data on the binding affinity of cyanopindolol and its iodinated analog, [125I]cyanopindolol (ICYP), to β-adrenergic and serotonin receptors. It is important to note that the data are compiled from various studies, and experimental conditions may differ.

| Table 1: Binding Affinity of Cyanopindolol at Serotonin Receptors | ||

| Receptor Subtype | Ligand | Ki (nM) |

| 5-HT1A | Cyanopindolol | 2.1[1] |

| 5-HT1B | Cyanopindolol | 3[1] |

| Table 2: Binding Affinity of Cyanopindolol and its Analogs at β-Adrenergic Receptors | |||

| Receptor Subtype | Ligand | Kd (pM) | Tissue/System |

| β-adrenergic (non-selective) | [125I]Cyanopindolol (ICYP) | 27 - 40[2] | Various tissues |

| β2-adrenergic | [125I]Cyanopindolol (ICYP) | 23[3] | Rat ventral prostate |

| β-adrenergic | N-Bromoacetyl-amino-cyanopindolol | 44 ± 7 | Turkey erythrocyte membranes[4] |

Note: One study indicated that [125I]cyanopindolol does not discriminate between β1 and β2-adrenoceptors. Another study on rat brain membranes suggested that 125I-ICYP binds to β2 and β1 receptors with "super high" and "high" affinity, respectively.

Signaling Pathways

Cyanopindolol exerts its effects by blocking the canonical signaling pathways of G-protein coupled β-adrenergic and 5-HT1A receptors.

β-Adrenergic Receptor Signaling Pathway

β-adrenergic receptors, upon binding to agonists like epinephrine or norepinephrine, activate a stimulatory G-protein (Gαs). This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and a cellular response. Cyanopindolol, as an antagonist, binds to the receptor but does not induce this conformational change, thereby blocking the entire downstream signaling cascade.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is coupled to an inhibitory G-protein (Gαi/o). Agonist binding, such as by serotonin, leads to the dissociation of the G-protein subunits. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability. Cyanopindolol antagonizes these effects by preventing the initial receptor activation.

References

- 1. biorbyt.com [biorbyt.com]

- 2. (+/-)[125Iodo] cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characteristics of the beta-adrenergic receptor in the rat ventral prostate using [125I]cyanopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Bromoacetyl-amino-cyanopindolol: a highly potent beta-adrenergic affinity label blocks irreversibly a non-protein component tightly associated with the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Cyanopindolol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanopindolol is a synthetic derivative of the beta-adrenergic receptor antagonist, pindolol. It is a valuable pharmacological tool for researchers studying adrenergic and serotonergic systems due to its high affinity for specific receptor subtypes. This technical guide provides a comprehensive overview of the pharmacological profile of cyanopindolol, including its receptor binding affinity, functional activity, and associated signaling pathways. The information presented herein is intended to support research and drug development efforts by providing detailed experimental methodologies and quantitative data in a clear and accessible format.

Receptor Binding Affinity

Cyanopindolol exhibits high affinity for both beta-adrenergic and serotonin receptors. Its binding profile is characterized by nanomolar to picomolar dissociation constants (Kd) and inhibition constants (Ki). The following table summarizes the binding affinities of cyanopindolol at its primary targets.

| Receptor Subtype | Ligand | Ki (nM) | Kd (pM) | Tissue/Cell Line | Reference |

| β-Adrenergic Receptors | |||||

| β1 | (-)-[125I]-Cyanopindolol | 20 | Ferret Ventricular Myocardium | [1] | |

| β2 | [125I]-Cyanopindolol | 23 | Rat Ventral Prostate | [2] | |

| β3 | Cyanopindolol | pKb ~7.8* | Rat Ileum | [3][4] | |

| Serotonin Receptors | |||||

| 5-HT1A | Cyanopindolol | 2.1 | Rat Brain Cortex | ||

| 5-HT1B | Cyanopindolol | 3.0 | Rat Brain Cortex |

*pKb is the negative logarithm of the antagonist dissociation constant. A pKb of 7.8 corresponds to a Kb of approximately 15.8 nM.

It is noteworthy that the radiolabeled derivative, [125I]-iodocyanopindolol (ICYP), is a widely used tool for studying beta-adrenoceptors due to its exceptionally high affinity, with dissociation constants reported in the range of 27 to 40 pM.[5] Cyanopindolol itself does not discriminate significantly between β1 and β2-adrenoceptors.

Functional Activity

Cyanopindolol is primarily classified as a β-adrenoceptor antagonist and a 5-HT1A receptor antagonist. However, some studies suggest it may act as a weak partial agonist at certain receptors under specific conditions.

| Receptor | Functional Effect | Assay | Measurement | Value | Reference |

| β-Adrenergic Receptors | Antagonist | Isoprenaline-induced positive chronotropic effect | pA2 | 8.29 | |

| Weak Partial Agonist | Positive chronotropic effect | pED60 | 7.2 | ||

| Serotonin Receptors | |||||

| Presynaptic Serotonin Autoreceptor | Antagonist | Electrically evoked 3H overflow | pA2 | 8.29 |

The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The pED60 is the negative log of the dose that produces 60% of the maximal effect.

Signaling Pathways

The pharmacological effects of cyanopindolol are mediated through its interaction with G protein-coupled receptors (GPCRs), which in turn modulate intracellular signaling cascades.

Beta-Adrenergic Receptor Signaling

The β1 and β2-adrenergic receptors predominantly couple to the stimulatory G protein, Gs. Activation of Gs leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. Some evidence suggests that under certain conditions, the β2-adrenoceptor can switch its coupling from Gs to the inhibitory G protein, Gi.

Caption: Canonical β-Adrenergic Receptor Signaling Pathway.

5-HT1A Receptor Signaling

The 5-HT1A receptor couples to the inhibitory G protein, Gi/o. Activation of Gi/o leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological studies. The following sections outline typical experimental protocols used to characterize the binding and functional activity of cyanopindolol.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity (Kd or Ki) and density (Bmax) of receptors. The radiolabeled analog, [125I]-iodocyanopindolol, is commonly used.

Objective: To determine the binding affinity of cyanopindolol for a target receptor.

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest.

-

[125I]-iodocyanopindolol (Radioligand).

-

Unlabeled cyanopindolol (Competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate a fixed concentration of the radioligand with varying concentrations of unlabeled cyanopindolol and the membrane preparation in the binding buffer.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 37°C).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characteristics of the beta-adrenergic receptor in the rat ventral prostate using [125I]cyanopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characteristics of cyanopindolol analogues active at the beta 3-adrenoceptor in rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characteristics of cyanopindolol analogues active at the β3‐adrenoceptor in rat ileum | Semantic Scholar [semanticscholar.org]

- 5. (+/-)[125Iodo] cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

Iodocyanopindolol: A Technical Guide to a Versatile Radioligand for Adrenergic and Serotonergic Receptor Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of Iodocyanopindolol (ICYP), a radiolabeled derivative of Cyanopindolol, as a critical tool in receptor pharmacology. This document provides a comprehensive overview of its binding characteristics, detailed experimental protocols for its use, and an exploration of the signaling pathways it helps to elucidate.

Introduction: From Cyanopindolol to a High-Affinity Radioprobe

Cyanopindolol is a synthetic compound that acts as an antagonist at both β-adrenergic and serotonin 5-HT1A receptors.[1] Its structural modification through the introduction of a radioactive iodine isotope (¹²⁵I) yields Iodocyanopindolol, a radioligand with exceptionally high affinity and specificity for a range of G-protein coupled receptors (GPCRs).[2] This transformation has established [¹²⁵I]ICYP as a widely used tool for the characterization and quantification of β-adrenergic and serotonin receptors in various tissues and cell types.[3]

Pharmacological Profile and Binding Affinity

[¹²⁵I]ICYP is a non-selective antagonist with high affinity for β1 and β2 adrenergic receptors, and it also demonstrates significant affinity for 5-HT1A and 5-HT1B serotonin receptors.[3] This broad specificity, combined with its high radioactive signal, makes it a versatile tool for studying multiple receptor systems.

Quantitative Binding Data

The binding affinities of Cyanopindolol and its iodinated derivative, Iodocyanopindolol, for their primary receptor targets are summarized below. This data, presented in terms of the dissociation constant (Kd) or the inhibition constant (Ki), highlights the high affinity of these ligands. Lower values indicate a higher binding affinity.

| Ligand | Receptor Subtype | Tissue/Cell Type | Binding Affinity (K_d / K_i) | Reference |

| [¹²⁵I]Iodocyanopindolol | β-Adrenoceptors (non-selective) | Various tissues | 27 - 40 pM (K_d) | [2] |

| β-Adrenoceptors | Rat Ventral Prostate | 23 pM (K_d) | ||

| Serotonin Receptors | Rat Hippocampus | 140 ± 30 pM (K_d) | ||

| Cyanopindolol | 5-HT1A | Rat Brain Cortex | 2.1 nM (K_i) | |

| 5-HT1B | Rat Brain Cortex | 3 nM (K_i) |

Experimental Protocols: Utilizing [¹²⁵I]Iodocyanopindolol in Research

The following sections provide detailed methodologies for key experiments involving [¹²⁵I]ICYP. These protocols are foundational for researchers aiming to characterize receptor populations in their experimental systems.

Radioligand Saturation Binding Assay

This protocol is designed to determine the density of receptors (Bmax) and the dissociation constant (Kd) of [¹²⁵I]ICYP in a given tissue or cell preparation.

Objective: To quantify the number of specific binding sites and the affinity of the radioligand for these sites.

Materials:

-

[¹²⁵I]Iodocyanopindolol (specific activity ~2000 Ci/mmol)

-

Membrane preparation from target tissue or cells

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Unlabeled competitor (e.g., propranolol) for non-specific binding determination

-

Glass fiber filters (e.g., Whatman GF/C)

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer to a final protein concentration of 50-200 µg/mL.

-

Assay Setup: Prepare a series of dilutions of [¹²⁵I]ICYP in binding buffer, typically ranging from 1 pM to 500 pM.

-

For each concentration of radioligand, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.

-

To the non-specific binding tubes, add a high concentration of an unlabeled competitor (e.g., 1 µM propranolol) to saturate the specific binding sites.

-

Add 100 µL of the membrane preparation to each tube.

-

Add 50 µL of the appropriate [¹²⁵I]ICYP dilution to each tube.

-

Incubate the tubes at 37°C for 60 minutes.

-

Filtration: Terminate the incubation by rapidly filtering the contents of each tube through a glass fiber filter under vacuum.

-

Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding (B) as a function of the free radioligand concentration ([L]).

-

Analyze the data using non-linear regression to fit a one-site binding model and determine the Bmax and Kd values.

-

Competition Binding Assay

This protocol is used to determine the affinity (Ki) of an unlabeled compound (e.g., Cyanopindolol) by measuring its ability to compete with [¹²⁵I]ICYP for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of a test compound.

Materials:

-

Same as for the saturation binding assay, with the addition of the unlabeled test compound.

Procedure:

-

Assay Setup: Prepare a series of dilutions of the unlabeled test compound.

-

Prepare triplicate tubes for each concentration of the test compound.

-

Add a fixed concentration of [¹²⁵I]ICYP to each tube. This concentration should ideally be at or below the Kd value determined from the saturation binding assay.

-

Add 100 µL of the membrane preparation to each tube.

-

Add 50 µL of the appropriate dilution of the test compound to each tube. Include tubes with no test compound for total binding and tubes with a saturating concentration of a known competitor for non-specific binding.

-

Incubation, Filtration, and Counting: Follow steps 7-10 from the saturation binding assay protocol.

-

Data Analysis:

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing the Molecular Environment: Signaling Pathways

Iodocyanopindolol is instrumental in studying receptors that trigger distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with the receptors targeted by ICYP.

Beta-Adrenergic Receptor Signaling

Beta-adrenergic receptors, upon activation by agonists, couple to stimulatory G proteins (Gs) to initiate a cascade that leads to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).

5-HT1A Receptor Signaling

5-HT1A receptors are typically coupled to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and modulation of ion channel activity.

5-HT1B Receptor Signaling

Similar to 5-HT1A receptors, 5-HT1B receptors are coupled to Gi/o proteins and their activation leads to the inhibition of neurotransmitter release from presynaptic terminals.

Conclusion

Iodocyanopindolol remains an indispensable radioligand in pharmacology and drug discovery. Its high affinity for both β-adrenergic and specific serotonin receptors allows for precise and sensitive quantification and characterization of these important drug targets. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers utilizing this powerful tool to advance our understanding of GPCR biology and to develop novel therapeutics.

References

Cyanopindolol's Affinity for β1 and β2 Adrenoceptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Cyanopindolol's binding affinity for β1 and β2 adrenergic receptors (adrenoceptors). It includes quantitative binding data, detailed experimental protocols for determining receptor affinity, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of Cyanopindolol

Cyanopindolol is a non-selective antagonist for β1 and β2 adrenoceptors, exhibiting high affinity for both receptor subtypes. The binding affinity is commonly determined through radioligand competition binding assays, where the ability of unlabeled Cyanopindolol to displace a radiolabeled ligand, typically [¹²⁵I]Iodocyanopindolol, from the receptor is measured. The affinity is expressed as the inhibition constant (Ki), often presented in its logarithmic form (pKi). A higher pKi value indicates a stronger binding affinity.

The following table summarizes the binding affinity of Cyanopindolol for human β1 and β2 adrenoceptors expressed in Chinese Hamster Ovary (CHO) cells.

| Receptor Subtype | Ligand | Cell Line | pKi (mean ± SEM) | Ki (nM, calculated) | Reference |

| β1 Adrenoceptor | Cyanopindolol | CHO | 9.92 ± 0.05 | 0.12 | [1] |

| β2 Adrenoceptor | Cyanopindolol | CHO | 10.20 ± 0.04 | 0.063 | [1] |

Table 1: Binding Affinity of Cyanopindolol for Human β1 and β2 Adrenoceptors.

Experimental Protocols

The determination of Cyanopindolol's binding affinity for β1 and β2 adrenoceptors is primarily achieved through competition radioligand binding assays. Below is a detailed methodology for such an experiment.

Membrane Preparation from Cells Expressing β-Adrenoceptors

-

Cell Culture: Culture CHO cells stably expressing either human β1 or β2 adrenoceptors in appropriate growth medium until they reach confluence.

-

Cell Harvesting: Wash the cells with phosphate-buffered saline (PBS) and detach them using a cell scraper.

-

Homogenization: Centrifuge the cell suspension to obtain a cell pellet. Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[2]

-

Differential Centrifugation: Homogenize the cell suspension using a Dounce homogenizer or sonicator. Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and cellular debris.[2]

-

Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[2]

-

Washing and Storage: Discard the supernatant and resuspend the membrane pellet in a fresh assay buffer. Repeat the high-speed centrifugation step. Finally, resuspend the washed membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store the membrane aliquots at -80°C until use.

Competition Radioligand Binding Assay

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Reaction Mixture: To each well, add the following components in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

A fixed concentration of the radioligand, [¹²⁵I]Iodocyanopindolol ([¹²⁵I]CYP). The concentration should be close to its dissociation constant (Kd) for the receptors (typically in the picomolar range, e.g., 20-40 pM).

-

Varying concentrations of unlabeled Cyanopindolol (the competitor). A wide range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M) should be used to generate a complete inhibition curve.

-

The prepared cell membranes (typically 10-50 µg of protein per well).

-

-

Determination of Non-specific Binding: A set of wells should contain the assay buffer, radioligand, and a high concentration of a non-selective β-adrenoceptor antagonist (e.g., 1 µM propranolol) instead of Cyanopindolol to determine the amount of non-specific binding.

-

Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Radioligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C).

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM, in the presence of excess propranolol) from the total binding (CPM in the absence of competitor) for each concentration of Cyanopindolol.

-

Generate Inhibition Curve: Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the Cyanopindolol concentration.

-

Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the concentration of Cyanopindolol that inhibits 50% of the specific radioligand binding (the IC50 value).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Signaling Pathways and Experimental Workflow Visualizations

Signaling Pathways

β1 and β2 adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate distinct intracellular signaling cascades.

Caption: β1-Adrenoceptor Signaling Pathway.

Caption: β2-Adrenoceptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the binding affinity of a compound like Cyanopindolol using a competition radioligand binding assay.

Caption: Workflow for Competition Binding Assay.

References

The Serotonin Receptor Binding Profile of Cyanopindolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the serotonin (5-HT) receptor binding characteristics of cyanopindolol. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of associated signaling pathways.

Core Data Presentation: Binding Affinity and Functional Activity

Cyanopindolol, a derivative of the beta-adrenergic receptor antagonist pindolol, exhibits significant affinity for specific serotonin receptor subtypes, most notably the 5-HT1A and 5-HT1B receptors. Its binding profile is characterized by high affinity and antagonistic activity at these sites. This section summarizes the quantitative data on cyanopindolol's binding affinity and functional antagonism.

Table 1: Cyanopindolol Binding Affinity (Ki) for Serotonin and Adrenergic Receptors

| Receptor Subtype | Ligand | Kᵢ (nM) | Species/Tissue | Reference |

| 5-HT₁A | (±)-Cyanopindolol | 2.1 | Rat Brain Cortex | [1] |

| 5-HT₁B | (±)-Cyanopindolol | 3.0 | Rat Brain Cortex | [1] |

| β₁-Adrenergic | (-)-Iodocyanopindolol | 0.027-0.040 | Various Tissues | [2] |

| β₂-Adrenergic | (-)-Iodocyanopindolol | 0.027-0.040 | Various Tissues | [2] |

Note: [¹²⁵I]iodocyanopindolol is a widely used radiolabeled form of cyanopindolol for binding assays.

Table 2: Functional Antagonism of Cyanopindolol at Serotonin Receptors (Schild Analysis)

| Receptor | Agonist | Antagonist | pA₂ Value | Species/Tissue | Reference |

| Presynaptic 5-HT Autoreceptor (pharmacologically characterized as 5-HT₁B-like) | Serotonin | (±)-Cyanopindolol | 8.29 | Rat Brain Cortex | [3] |

| Presynaptic 5-HT Autoreceptor (pharmacologically characterized as 5-HT₁B-like) | Serotonin | (-)-Cyanopindolol | 8.30 | Rat Brain Cortex | |

| Presynaptic 5-HT Autoreceptor (pharmacologically characterized as 5-HT₁B-like) | Serotonin | (+)-Cyanopindolol | 6.83 | Rat Brain Cortex |

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the serotonin receptor binding and functional activity of cyanopindolol.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound (e.g., cyanopindolol) for a specific receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Kᵢ) of cyanopindolol for 5-HT₁A and 5-HT₁B receptors.

Materials:

-

Cell membranes prepared from tissues or cells expressing the target serotonin receptor subtype (e.g., rat brain cortex).

-

Radioligand: [¹²⁵I]iodocyanopindolol ([¹²⁵I]CYP).

-

Unlabeled cyanopindolol and other competing ligands.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

(-)-Isoprenaline (to block binding to β-adrenoceptors when studying 5-HT₁B receptors).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

A fixed volume of the membrane preparation.

-

Increasing concentrations of unlabeled cyanopindolol.

-

A fixed concentration of [¹²⁵I]CYP (typically at or below its K₋d value).

-

For 5-HT₁B receptor binding, include a high concentration of (-)-isoprenaline (e.g., 30 µM) to saturate β-adrenoceptors.

-

For total binding, omit the unlabeled ligand.

-

For non-specific binding, add a high concentration of a non-radiolabeled ligand that binds to the receptor of interest (e.g., 10 µM serotonin).

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

cAMP Functional Assay for Gαi-Coupled Receptors

This assay measures the ability of a compound to act as an agonist or antagonist at Gαi-coupled receptors, such as 5-HT₁A and 5-HT₁B, by quantifying its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.

Objective: To determine the functional activity (antagonism) of cyanopindolol at 5-HT₁A or 5-HT₁B receptors.

Materials:

-

Cells stably expressing the 5-HT₁A or 5-HT₁B receptor.

-

Cell culture medium.

-

Forskolin (an adenylyl cyclase activator).

-

A known 5-HT₁A or 5-HT₁B receptor agonist (e.g., 5-CT).

-

Cyanopindolol.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or similar).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture: Culture the cells expressing the receptor of interest to the appropriate confluency.

-

Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to attach overnight.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of cyanopindolol for a specific duration.

-

Agonist and Forskolin Stimulation: Add a fixed concentration of a 5-HT₁A/₁B agonist (typically at its EC₈₀ concentration) along with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels. The Gαi-coupling of the serotonin receptor will inhibit this forskolin-stimulated cAMP production.

-

Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay-based kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the cyanopindolol concentration. The ability of cyanopindolol to reverse the agonist-induced inhibition of forskolin-stimulated cAMP levels indicates its antagonist activity. The IC₅₀ for this reversal can be determined.

Schild Regression Analysis

Schild regression is used to quantify the potency of a competitive antagonist.

Objective: To determine the pA₂ value for cyanopindolol, providing a quantitative measure of its antagonist affinity.

Methodology:

-

Agonist Dose-Response Curves: Generate concentration-response curves for a specific agonist (e.g., serotonin) in the absence and presence of several fixed concentrations of the antagonist (cyanopindolol).

-

Dose Ratio Calculation: For each concentration of the antagonist, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

-

Schild Plot Construction: Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

-

pA₂ Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The x-intercept of this line is the pA₂ value.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the characterization of cyanopindolol's interaction with serotonin receptors.

5-HT₁A Receptor Signaling Pathway

Caption: 5-HT₁A receptor signaling cascade.

5-HT₁B Receptor Signaling Pathway

Caption: 5-HT₁B receptor signaling cascade.

Experimental Workflow for Radioligand Competition Binding Assay

Caption: Radioligand competition binding assay workflow.

Logical Relationship for Schild Analysis

Caption: Logical workflow for Schild analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. (+/-)[125Iodo] cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyanopindolol is a highly potent and selective antagonist at the presynaptic serotonin autoreceptor in the rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for [¹²⁵I]Iodocyanopindolol (ICYP) Binding Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: [¹²⁵I]Iodocyanopindolol (ICYP) is a high-affinity, non-selective antagonist for beta-adrenergic receptors (β-ARs) and serotonin 5-HT1B receptors.[1][2] Its radioiodinated form, [¹²⁵I]ICYP, is a valuable radioligand for the in vitro characterization and quantification of these receptors in tissues and cell preparations.[1] This document provides a detailed protocol for performing radioligand binding assays using [¹²⁵I]ICYP to determine receptor density (Bmax) and ligand affinity (Kd) through saturation and competitive binding studies.

ICYP binds with high affinity to β-adrenoceptors, with dissociation constants (Kd) typically in the range of 27 to 40 pM.[3] It also binds to 5-HT1B receptors, and assay conditions can be modulated to study specific receptor populations.[1] For instance, the presence of isoproterenol can be used to block β-adrenoceptors to specifically study 5-HT1B receptors. The binding of [¹²⁵I]ICYP is sensitive to guanine nucleotides like GTP, which can reduce agonist affinity by uncoupling the receptor from its G-protein.

Experimental Protocols

Membrane Preparation

This protocol describes the preparation of crude membrane fractions from tissues or cultured cells expressing the target receptors.

Materials:

-

Tissue or cultured cells

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂

-

Centrifuge tubes

-

Homogenizer (e.g., Dounce or Polytron)

-

Refrigerated centrifuge

Procedure:

-

Harvest tissues or cells and wash with ice-cold homogenization buffer.

-

Homogenize the sample on ice using a homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold homogenization buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

Store the membrane preparations at -80°C until use.

Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [¹²⁵I]ICYP.

Materials:

-

Membrane preparation

-

[¹²⁵I]ICYP

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA

-

Non-specific binding competitor: 10 µM Propranolol (for β-ARs) or 10 µM 5-HT (for 5-HT1B receptors)

-

96-well plates

-

Scintillation vials and scintillation fluid

-

Gamma counter

Procedure:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of [¹²⁵I]ICYP concentrations (e.g., 1 pM to 500 pM).

-

Total Binding: Add assay buffer, membrane preparation (typically 20-50 µg protein), and varying concentrations of [¹²⁵I]ICYP.

-

Non-specific Binding: Add assay buffer, membrane preparation, varying concentrations of [¹²⁵I]ICYP, and the non-specific binding competitor.

-

Incubate the plate at 30°C for 60 minutes. The binding of [¹²⁵I]ICYP is rapid, reversible, and saturable.

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression (one-site specific binding) or Scatchard analysis to determine Kd and Bmax.

Data Presentation: Saturation Binding Parameters

| Parameter | Description | Typical Value Range |

| Kd | Equilibrium dissociation constant | 20 - 300 pM |

| Bmax | Maximum number of binding sites | Varies with tissue/cell type |

| [¹²⁵I]ICYP Conc. | Concentration range for saturation | 1 - 500 pM |

| Incubation Time | Duration of incubation | 60 minutes |

| Incubation Temp. | Temperature of incubation | 30°C |

| Non-specific Agent | Competitor for non-specific binding | 10 µM Propranolol or 10 µM 5-HT |

Competitive Binding Assay

This assay is used to determine the affinity (Ki) of a test compound for the receptor by measuring its ability to displace [¹²⁵I]ICYP.

Materials:

-

Same as for Saturation Binding Assay

-

Test compounds at various concentrations

Procedure:

-

In a 96-well plate, set up triplicate wells.

-

Add assay buffer, membrane preparation (20-50 µg protein), and a fixed concentration of [¹²⁵I]ICYP (typically at or near its Kd value).

-

Add a range of concentrations of the test compound.

-

Include control wells for total binding (no test compound) and non-specific binding (with 10 µM Propranolol or 10 µM 5-HT).

-

Incubate, filter, and count radioactivity as described in the saturation binding protocol.

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Analyze the data using non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]ICYP).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [¹²⁵I]ICYP used and Kd is its equilibrium dissociation constant determined from the saturation assay.

Data Presentation: Competitive Binding Parameters

| Parameter | Description | Example Values |

| IC50 (Isoproterenol) | Concentration for 50% inhibition | 19.1 nM |

| IC50 (Propranolol) | Concentration for 50% inhibition | 28.1 nM |

| IC50 (Norepinephrine) | Concentration for 50% inhibition | 96.3 nM |

| [¹²⁵I]ICYP Conc. | Fixed concentration of radioligand | ~Kd value (e.g., 100 pM) |

| Incubation Time | Duration of incubation | 60 minutes |

| Incubation Temp. | Temperature of incubation | 30°C |

Visualizations

Caption: Experimental workflow for [¹²⁵I]ICYP binding assays.

Caption: Simplified beta-adrenergic receptor signaling pathway.

References

- 1. Iodocyanopindolol - Wikipedia [en.wikipedia.org]

- 2. Three binding sites of 125I-iodocyanopindolol, i.e. beta 1, beta 2-adrenergic and 5HT1B-serotonergic receptors in rat brain determined by the displacement and Scatchard analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (+/-)[125Iodo] cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Quantification of β-Adrenoceptors Using Cyanopindolol

Introduction

Cyanopindolol is a high-affinity antagonist for β-adrenergic receptors (β-adrenoceptors).[1] Its radioiodinated derivative, [¹²⁵I]iodo-cyanopindolol (ICYP), is a widely used radioligand for the quantification and characterization of β-adrenoceptors in various tissues and cell types.[1][2] ICYP binds with high affinity and specificity, making it a valuable tool for researchers in pharmacology and drug development to determine receptor density (Bmax) and ligand binding affinity (Kd).[2] These application notes provide detailed protocols for using ICYP in radioligand binding assays to quantify β-adrenoceptors.

β-Adrenergic Signaling Pathway

β-adrenoceptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like epinephrine and norepinephrine.[3] Upon agonist binding, the receptor activates a heterotrimeric Gs protein, leading to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to diverse cellular responses. A less common pathway involves the Gs protein directly stimulating Src family tyrosine kinase activity.

Quantitative Data Summary

The binding affinity (Kd) and receptor density (Bmax) of [¹²⁵I]cyanopindolol vary depending on the tissue or cell type. The following table summarizes representative quantitative data from the literature.

| Tissue/Cell Type | Receptor Subtype(s) | Kd (pM) | Bmax (fmol/mg protein) | Reference |

| Guinea Pig Left Ventricle | β₁ | 27 - 40 | Not Specified | |

| Guinea Pig Lung | β₁ and β₂ | 27 - 40 | Not Specified | |

| Human Right Ventricle | β | ~20 | Not Specified | |

| Turkey Erythrocyte Membranes | β | 44 ± 7 | Not Specified | |

| Rat Soleus Muscle (High Affinity Site) | Atypical β | 30.5 ± 16.3 | 9.4 ± 1.38 | |

| Rat Soleus Muscle (Low Affinity Site) | Atypical β | 522.5 ± 29.1 | 62.19 ± 11.76 | |

| Human Skin Epidermal Membranes | β₂ | 8 ± 0.9 | 80 ± 10 |

Experimental Protocols

Radioligand binding assays are the gold standard for quantifying β-adrenoceptor densities. These assays can be performed as either saturation binding experiments to determine Kd and Bmax of the radioligand, or as competition binding experiments to determine the affinity of a competing unlabeled ligand.

Experimental Workflow for Radioligand Binding Assay

Membrane Preparation

This protocol is adapted for cultured cells or tissue samples.

Materials:

-

Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors.

-

Homogenizer (Dounce or Polytron).

-

High-speed refrigerated centrifuge.

Procedure:

-

Wash cells or minced tissue with ice-cold PBS.

-

Homogenize the sample in 20 volumes of cold lysis buffer.

-

Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.

-

Resuspend the final membrane pellet in a suitable buffer, optionally with 10% sucrose as a cryoprotectant for storage at -80°C.

Protein Quantification

Determine the protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) or Bradford assay.

Saturation Binding Assay

This assay is used to determine the Kd and Bmax of [¹²⁵I]cyanopindolol.

Materials:

-

Binding Buffer: 75 mM Tris-HCl, pH 7.4, 12.5 mM MgCl₂, 2 mM EDTA.

-

[¹²⁵I]cyanopindolol (ICYP).

-

Non-selective β-antagonist for determining non-specific binding (e.g., 20 µM Alprenolol or Propranolol).

-

Glass fiber filters (e.g., GF/C).

-

Vacuum filtration apparatus.

Procedure:

-

On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.

-

Set up a series of tubes for a range of [¹²⁵I]ICYP concentrations (e.g., 0.2 - 20 nM). For each concentration, prepare duplicate tubes for total binding and non-specific binding.

-

To the "total binding" tubes, add the membrane preparation (e.g., 25 µg of protein) and the corresponding concentration of [¹²⁵I]ICYP.

-

To the "non-specific binding" tubes, add the membrane preparation, the same concentration of [¹²⁵I]ICYP, and a high concentration of the non-selective antagonist (e.g., 20 µM Alprenolol).

-

Bring the final volume of each tube to 250-500 µL with binding buffer.

-

Incubate the tubes at 37°C for 60 minutes with gentle agitation.

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters.

-

Quickly wash the filters four times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each [¹²⁵I]ICYP concentration.

-

Plot the specific binding versus the concentration of [¹²⁵I]ICYP.

-